molecular formula C22H17N3O3S B11502880 N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide

N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B11502880
M. Wt: 403.5 g/mol
InChI Key: VKCXFHWMBUFKHY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a quinoxaline moiety and a dibenzo[b,d]furan sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline and dibenzo[b,d]furan intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, followed by methylation. The dibenzo[b,d]furan sulfonamide can be prepared by sulfonation of dibenzo[b,d]furan, followed by amination with the quinoxaline derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quinoxaline moiety can interact with nucleophilic sites, while the sulfonamide group can form hydrogen bonds with specific amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan: A simpler structure without the quinoxaline and sulfonamide groups.

    Dibenzo[b,d]thiophene: Similar to dibenzo[b,d]furan but with a sulfur atom replacing one of the oxygen atoms.

    Quinoxaline derivatives: Compounds with similar quinoxaline structures but different substituents.

Uniqueness

N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide is unique due to its combination of a quinoxaline moiety and a dibenzo[b,d]furan sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)dibenzofuran-2-sulfonamide

InChI

InChI=1S/C22H17N3O3S/c1-13-14(2)24-20-11-15(7-9-19(20)23-13)25-29(26,27)16-8-10-22-18(12-16)17-5-3-4-6-21(17)28-22/h3-12,25H,1-2H3

InChI Key

VKCXFHWMBUFKHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NS(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)C

Origin of Product

United States

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